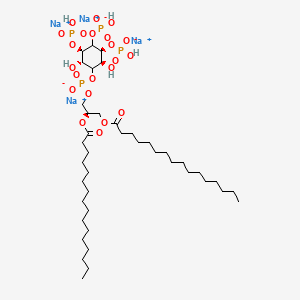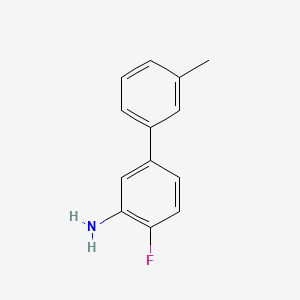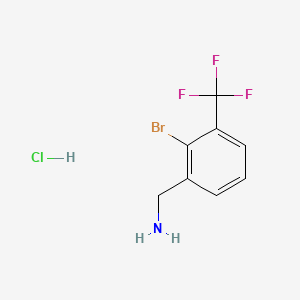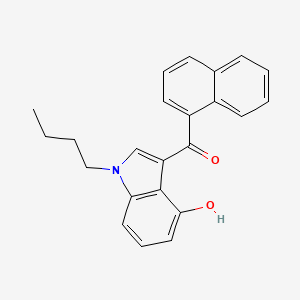
JWH 073 7-hydroxyindole metabolite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 073 7-hydroxyindole metabolite is a compound derived from the aminoalkylindole WIN 55,212-2 . It is a mildly selective agonist of the central cannabinoid (CB1) receptor . The metabolite contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions . It is intended for use as an internal standard for the quantification of this compound by GC- or LC- mass spectrometry (MS) .
Molecular Structure Analysis
The molecular formula of this compound is C23H14D7NO2 . The compound has a formula weight of 350.5 . The InChi Code for the compound is InChI=1S/C23H21NO2/c1-2-3-14-24-15-20 (18-11-7-13-21 (25)22 (18)24)23 (26)19-12-6-9-16-8-4-5-10-17 (16)19/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 .Physical and Chemical Properties Analysis
This compound is a solution in methanol . The solubility of the compound in DMF, DMSO, and Ethanol is 20 mg/ml . In Ethanol:PBS (pH 7.2) (1:2), the solubility is 0.3 mg/ml .科学的研究の応用
Identification and Quantification in Human Urine : JWH-073 metabolites have been identified and quantified in human urine. A study found that omega and omega-1 hydroxyl metabolites of JWH-073 are excreted in high concentrations in urine as glucuronic acid conjugates (Chimalakonda et al., 2011).
Metabolic Characterization and Biomarker Identification : Another research focused on the structural elucidation of a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-073. This metabolite could potentially serve as a biomarker for qualitative and quantitative analysis (Lovett et al., 2013).
Legal Case Monitoring : In legal cases involving drug use, the monitoring of urinary metabolites of JWH-073 is crucial. A study revealed the presence of these metabolites in drug offenders, suggesting the need for careful interpretation in the context of the continuous emergence of new synthetic cannabinoids (Jang et al., 2013).
Quantitative Measurement Techniques : Research has also been conducted on developing methods for the quantitative measurement of JWH-073 metabolites in human urine, highlighting the importance of analytical techniques in detecting synthetic cannabinoid use (Moran et al., 2011).
In Vitro Metabolite Characterization : A study investigated the in vitro metabolites of JWH-073, identifying mono-hydroxylated derivatives as major metabolites. This research aids in the detection of synthetic cannabinoid abuse (Gambaro et al., 2014).
Mass Spectrometric Differentiation of Metabolites : Another study developed a mass spectrometric method for differentiating positional isomers of hydroxyindole metabolites of JWH-073, crucial for accurate identification in forensic analysis (Kusano et al., 2016).
Chromatography-Mass Spectrometry Studies : The use of chromatography-mass spectrometry to study the metabolism of JWH-073 has provided insights into the identification of metabolites in human and rat urine, highlighting differences in metabolic patterns between species (Grigoryev et al., 2011).
作用機序
Target of Action
The primary target of JWH 073 7-hydroxyindole metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
This compound acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the CB1 receptor and activates it, leading to a series of changes in the cell.
Biochemical Pathways
It is known that the activation of cb1 receptors can influence several signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases .
Pharmacokinetics
It is expected to be a urinary metabolite of jwh 073 based on the metabolism of the closely-related compounds jwh 015 and jwh 018 .
Result of Action
The activation of CB1 receptors by this compound can lead to various molecular and cellular effects. For instance, it can suppress spontaneous activity, produce antinociceptive effects in the tail-flick assay, and affect rectal temperature . These effects are comparable to those of WIN 55,212-2, an aminoalkylindole from which JWH 073 is derived .
特性
IUPAC Name |
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERSSQCTZKUWMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017728 |
Source


|
| Record name | JWH 073 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-49-1 |
Source


|
| Record name | JWH 073 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
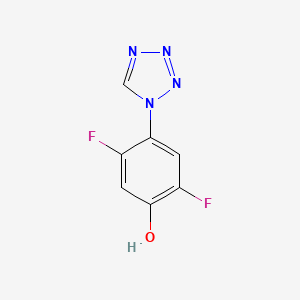


![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)
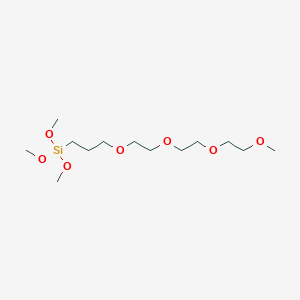
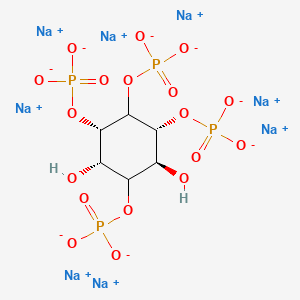
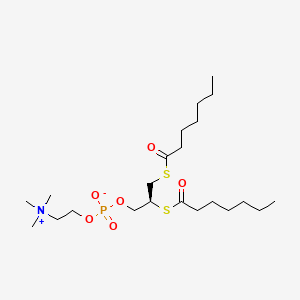
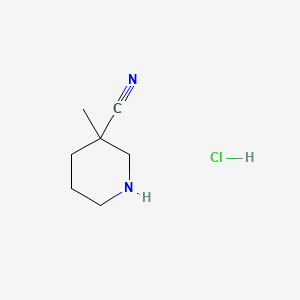
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
